(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a useful research compound. Its molecular formula is C17H15Cl2NO2 and its molecular weight is 336.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research involving structurally related compounds, such as phenylmethanone derivatives, has shown that these molecules can have potent anticancer activities. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone exhibited cytotoxicity in tumor cell lines, induced cell cycle arrest, and triggered apoptosis in human leukemia cells through tubulin polymerization inhibition (H. I. Magalhães et al., 2013).
Antimicrobial and Antioxidant Properties
Some derivatives of (3,4-dichlorophenyl)methanone have been synthesized with significant antimicrobial and antioxidant activities. A study on 2,3-diaryl bicyclo methanones revealed their effectiveness against various microbial strains and their potential as antioxidants (G. Thirunarayanan, 2016).
Molecular Docking and Spectroscopic Studies
Molecular structure, docking studies, and spectroscopic analysis have been conducted on compounds similar to (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone, providing insights into their potential interactions with biological targets and their structural characteristics (C. Sivakumar et al., 2021).
Anti-Candida Activity
Another study highlighted the potential of certain phenylmethanone derivatives as anti-Candida agents, emphasizing their role in developing new treatments for fungal infections (K. Jayasheela et al., 2018).
Chemical Sensing and Environmental Monitoring
The fluorescence properties of tetraphenylethene derivatives, related to the molecular structure of interest, suggest their use in chemical sensing and environmental monitoring due to their stimuli-responsive and reversible fluorescence switches (Zhiming Wang et al., 2015).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, which could provide some insight .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels, influencing various biochemical processes .
Biochemical Pathways
Related compounds have been shown to influence pathways such as the pi3-kinase pathway and the aryl hydrocarbon receptor (AhR) pathway .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism primarily in the liver, with excretion predominantly occurring via the renal route .
Result of Action
Related compounds have been shown to have various effects, such as preventing neuronal cell death and inducing DNA damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a derivative of phenylmorpholine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter release and uptake.
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Similar compounds have been shown to have significant impacts on cell function. For example, some phenylmorpholine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. Given its structural similarity to phenylmorpholine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKGFAEZSAMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.